molecular formula C4H7BrN4S B14354511 3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide CAS No. 90266-65-2

3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide

Cat. No.: B14354511
CAS No.: 90266-65-2
M. Wt: 223.10 g/mol
InChI Key: VIPGQENIVPDYKY-UHFFFAOYSA-M
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Description

3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide is a heterocyclic compound that features a unique structure combining thiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate intermediates with electrophilic reagents such as bromine. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or tetrazole rings .

Scientific Research Applications

3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in these interactions can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide is unique due to its combination of thiazole and tetrazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

90266-65-2

Molecular Formula

C4H7BrN4S

Molecular Weight

223.10 g/mol

IUPAC Name

3-methyl-5,6-dihydro-[1,3]thiazolo[2,3-e]tetrazol-3-ium;bromide

InChI

InChI=1S/C4H7N4S.BrH/c1-7-4-8(6-5-7)2-3-9-4;/h2-3H2,1H3;1H/q+1;/p-1

InChI Key

VIPGQENIVPDYKY-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2N(CCS2)N=N1.[Br-]

Origin of Product

United States

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